[As(4-F)F4]-GHRP-6
Description
Properties
Molecular Formula |
C42H59FN12O7S |
|---|---|
Molecular Weight |
895.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-[(4-fluorocyclohexyl)methyl]sulfamoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C42H59FN12O7S/c1-26(50-41(59)36(20-29-22-48-34-12-6-5-11-32(29)34)52-40(58)33(45)21-31-23-47-25-49-31)39(57)53-55(24-28-14-16-30(43)17-15-28)63(61,62)54-37(19-27-9-3-2-4-10-27)42(60)51-35(38(46)56)13-7-8-18-44/h2-6,9-12,22-23,25-26,28,30,33,35-37,48,54H,7-8,13-21,24,44-45H2,1H3,(H2,46,56)(H,47,49)(H,50,59)(H,51,60)(H,52,58)(H,53,57)/t26-,28?,30?,33-,35-,36+,37+/m0/s1 |
InChI Key |
WYIBLRVRRGCPGV-FQYZGFJBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N |
Canonical SMILES |
CC(C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
Origin of Product |
United States |
Synthetic Methodologies for As 4 F F4 Ghrp 6
Advanced Peptide Synthesis Strategies for the GHRP-6 Scaffold
The synthesis of the GHRP-6 hexapeptide, with the sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂, is a well-defined process that can be accomplished through several advanced strategies. The choice of methodology often depends on the desired scale, purity requirements, and available resources.
Solid-Phase Peptide Synthesis (SPPS) Methodologies for GHRP-6
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing peptides of moderate length like GHRP-6 due to its efficiency, ease of purification, and amenability to automation. almacgroup.comaltabioscience.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. almacgroup.comlcms.cz
The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. altabioscience.com The synthesis cycle proceeds as follows:
Resin Loading: The C-terminal amino acid, Lysine (B10760008) (Lys), is first attached to a suitable resin, such as Rink Amide resin, which will yield the C-terminal amide upon final cleavage. almacgroup.com
Nα-Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. almacgroup.com
Amino Acid Coupling: The next Nα-Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HBTU, HATU) and added to the resin, forming a new peptide bond. altabioscience.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, which is a key advantage of the SPPS method. almacgroup.com
This cycle is repeated until the full hexapeptide sequence is assembled. rawdatalibrary.net The use of capping agents during synthesis can be employed to terminate any unreacted chains, minimizing the formation of deletion peptide impurities. altabioscience.com
Solution-Phase Peptide Synthesis Approaches for Select Fragments
While SPPS is dominant, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers advantages for large-scale (kilogram) production. wikipedia.org In this classical approach, coupling and deprotection reactions are performed in a homogeneous solution, and the intermediate product must be purified after each step, often by crystallization or chromatography. wikipedia.org
Optimization of Protecting Group Strategies for Complex Peptide Architectures
The success of any peptide synthesis hinges on an effective protecting group strategy to prevent unwanted side reactions at the reactive side chains of amino acids. lcms.cz The principle of orthogonality is paramount: the protecting group for the temporary Nα-amino group must be removable under conditions that leave the "permanent" side-chain protecting groups intact. lcms.czrawdatalibrary.net
In the standard Fmoc/tBu strategy for GHRP-6, the base-labile Fmoc group is used for the N-terminus, while acid-labile groups protect the side chains. altabioscience.com These side-chain groups are only removed during the final cleavage step, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). jpt.com
| Amino Acid | Three-Letter Code | Side-Chain Functional Group | Common Protecting Group | Chemical Structure of Protecting Group |
|---|---|---|---|---|
| Histidine | His | Imidazole (B134444) | Trityl (Trt) | -C(C₆H₅)₃ |
| Tryptophan | Trp | Indole | tert-Butoxycarbonyl (Boc) | -C(O)O(CH₃)₃ |
| Alanine (B10760859) | Ala | Methyl (non-reactive) | None | N/A |
| D-Phenylalanine | D-Phe | Benzyl (non-reactive) | None | N/A |
| Lysine | Lys | ε-Amino | tert-Butoxycarbonyl (Boc) | -C(O)O(CH₃)₃ |
Chromatographic and Spectroscopic Purity Assessment of Synthetic GHRP-6 Precursors
Following synthesis and cleavage from the resin, the crude peptide must be rigorously analyzed to confirm its identity and purity. almacgroup.com A combination of chromatographic and spectroscopic techniques is standard practice in the field. jpt.comacs.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for determining the purity of the synthetic peptide. altabioscience.comlcms.cz The peptide is separated from impurities (such as truncated or deletion sequences) on a C18 column, and purity is calculated by integrating the area of the product peak relative to the total peak area detected by UV absorbance, typically at 215-230 nm. altabioscience.comalmacgroup.com
Mass Spectrometry (MS) is essential for confirming that the correct peptide has been synthesized. nih.govspringernature.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) provide a precise molecular weight of the peptide, which can be compared against its theoretical calculated mass. altabioscience.comnih.gov LC-MS, which couples HPLC with mass spectrometry, is a powerful tool for identifying the components of each peak in the chromatogram, providing a comprehensive impurity profile. rawdatalibrary.netacs.org
| Technique | Abbreviation | Primary Purpose | Information Obtained |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Purity Assessment & Purification | Percentage purity of the target peptide relative to impurities. jpt.com |
| Mass Spectrometry | MS | Identity Confirmation | Experimental molecular weight to confirm the correct peptide sequence was synthesized. nih.gov |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Impurity Identification | Molecular weights of impurities, aiding in the identification of synthesis-related errors. acs.org |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural Confirmation | Detailed structural information and confirmation of stereochemistry. |
Design and Synthetic Routes for the [As(4-F)F4] Moiety
The synthesis of the [As(4-F)F4] moiety and its conjugation to a peptide represents a significant synthetic challenge. It requires the preparation of a functionalized organoarsenic precursor that is stable enough to undergo chemical reactions and subsequent bioconjugation without decomposition. The strategy involves creating an aryl-arsenic compound that contains both the desired fluoro-substituents and a reactive handle for linking to the GHRP-6 peptide.
Stereochemical Control in Arsenic Moiety Synthesis
The synthesis of the arsenic-containing building block, specifically a tetrafluoro-4-fluorophenylarsorane derivative, presents potential stereochemical challenges. The arsenic atom in such organoarsenic(V) compounds can be a stereocenter if it bears five different substituents. rsc.org In the case of the [As(4-F)F4] moiety, the arsenic is bonded to one 4-fluorophenyl group and four fluorine atoms, making it achiral. However, if the arsenic moiety were to be functionalized for conjugation via a linker, creating a chiral center at the arsenic atom, stereochemical control would become a critical consideration.
The stereochemistry of organoarsenic compounds has been a subject of study, drawing analogies from the well-established stereochemistry of organophosphorus compounds. researchgate.net Asymmetric arsines (R¹R²R³As) can exist as stable optical isomers due to a significant energy barrier to inversion. researchgate.net The synthesis of enantiomerically enriched organoarsenic compounds can be approached through several strategies:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to introduce chirality. ethz.ch
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other.
Resolution of Racemates: Separating a racemic mixture of the arsenic compound into its constituent enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and removal of the chiral auxiliary.
In a stereospecific reaction, the stereochemistry of the starting material directly dictates the stereochemistry of the product, offering a predictable pathway to the desired isomer. ethz.ch The choice of synthetic route would be crucial in controlling the absolute configuration of the arsenic center if a chiral derivative of the [As(4-F)F4] moiety were required.
Purification and Characterization of Arsenic-Containing Building Blocks
The purification and characterization of the arsenic-containing building block are essential to ensure its identity, purity, and suitability for bioconjugation. Given the unique properties of organoarsenic compounds, a combination of standard and specialized analytical techniques is employed. nih.govvedantu.com
Purification Techniques: The primary methods for purifying solid organoarsenic compounds include crystallization and chromatography. unacademy.comvedantu.com
Crystallization: This technique separates the compound from impurities based on differences in solubility. A suitable solvent is chosen in which the arsenic compound is soluble at high temperatures but sparingly soluble at lower temperatures, allowing for the formation of pure crystals upon cooling. vedantu.com
Chromatography: Various chromatographic methods are invaluable for purification. unacademy.com Column chromatography, using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase, can separate the target compound from reaction byproducts. For more precise separation and analysis, High-Performance Liquid Chromatography (HPLC) is often used. amerigoscientific.com
Characterization Methods: Once purified, the structure and purity of the arsenic building block are confirmed using spectroscopic and analytical methods. researchgate.netacs.org
| Technique | Purpose | Typical Observations/Data |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure. | ¹H, ¹³C, ¹⁹F, and potentially ⁷⁵As NMR spectra would confirm the connectivity of atoms and the presence of the 4-fluorophenyl group. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Fragmentation patterns can offer further structural clues. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can be used for purification. amerigoscientific.com | A single, sharp peak indicates a high degree of purity. Retention time is a characteristic property under specific conditions. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for aromatic C-H bonds, C-F bonds, and As-Aryl bonds would be expected. |
| X-ray Crystallography | Determines the precise three-dimensional structure of crystalline compounds. | Provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry if applicable. rsc.org |
Bioconjugation Chemistry of the [As(4-F)F4] Moiety to the GHRP-6 Scaffold
Bioconjugation involves the covalent attachment of the synthesized arsenic-containing moiety to the GHRP-6 peptide. GHRP-6 is a hexapeptide with the sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂. amerigoscientific.comwikipedia.org Its structure offers several potential sites for conjugation, including the N-terminal primary amine of histidine, the ε-amino group of the lysine side chain, and the imidazole ring of histidine. thermofisher.comresearchgate.net The selection of a conjugation strategy depends on the desired site of attachment and the need to preserve the peptide's biological activity.
Site-Specific Ligation Strategies for Arsenic-Peptide Conjugation
Site-specific ligation is crucial for producing a homogeneous conjugate with a well-defined structure and predictable properties. This avoids the formation of a mixture of isomers that can result from random conjugation, which complicates characterization and can lead to variable biological activity. nih.gov
Amine-Reactive Conjugation Methodologies
Primary amines are common targets for bioconjugation due to their nucleophilicity. thermofisher.com GHRP-6 possesses two primary amines that are readily accessible for conjugation: the N-terminal α-amino group of histidine and the ε-amino group of the lysine side chain. thermofisher.comresearchgate.net
To achieve conjugation via these sites, the arsenic-containing building block must first be functionalized with an amine-reactive group. A common approach is to introduce a carboxylic acid, which can then be activated to form an N-hydroxysuccinimide (NHS) ester. creative-biogene.comcytometry.me This activated ester reacts efficiently with primary amines under mild, slightly basic conditions (pH 7.2-9) to form a stable amide bond. thermofisher.comthermofisher.com
| Reagent Type | Reactive Group on Arsenic Moiety | Target on GHRP-6 | Resulting Linkage |
| NHS Ester | -COOH (activated to -CO-NHS) | Primary amines (N-terminus, Lys) | Amide |
| Isothiocyanate | -N=C=S | Primary amines (N-terminus, Lys) | Thiourea |
| Imidoester | -C(=NH)OCH₃ | Primary amines (N-terminus, Lys) | Amidine |
While this method is robust, it can lead to a mixture of products (conjugation at the N-terminus, at lysine, or both) if both primary amines are equally reactive. Controlling the reaction pH can sometimes provide selectivity for the N-terminal amine, which generally has a lower pKa than the lysine side chain. nih.gov
Bioorthogonal Click Chemistry Applications for Conjugate Formation
Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govnih.gov "Click chemistry" provides a powerful set of such reactions that are highly efficient, specific, and form stable products. acs.org This strategy requires modifying both the arsenic building block and the GHRP-6 peptide with mutually reactive, bioorthogonal functional groups. researchgate.net
The most widely used click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com In this approach, one component (e.g., the arsenic moiety) is functionalized with a terminal alkyne, and the other (the peptide) is functionalized with an azide (B81097). The reaction between them, catalyzed by Cu(I), rapidly and specifically forms a stable triazole ring, covalently linking the two molecules. researchgate.net
| Click Reaction | Arsenic Moiety Handle | GHRP-6 Handle | Key Features |
| CuAAC | Terminal Alkyne | Azide (e.g., on Lys side chain or N-terminus) | High efficiency, forms a stable 1,4-disubstituted triazole. Requires a copper catalyst. mdpi.com |
| SPAAC | Azide | Strained Alkyne (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition. Does not require a cytotoxic metal catalyst, making it suitable for in-vivo applications. acs.org |
| IEDDA | Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | Inverse-Electron-Demand Diels-Alder reaction. Known for exceptionally fast reaction kinetics without a catalyst. nih.gov |
To implement this, a GHRP-6 analog containing an azide or an alkyne would be prepared using solid-phase synthesis with a modified amino acid. nih.gov Concurrently, the arsenic building block would be synthesized with the complementary functional group. The two components are then simply mixed under the appropriate reaction conditions to yield the final conjugate. researchgate.net This approach provides excellent control over the site of conjugation and produces a highly defined final product.
Optimization of Reaction Conditions for Maximizing Conjugation Efficiency and Selectivity
To achieve a high yield of the desired [As(4-F)F4]-GHRP-6 conjugate while minimizing side products, several reaction parameters must be systematically optimized. nih.gov Key variables include pH, temperature, stoichiometry of reactants, and reaction time.
pH: The pH of the reaction buffer is critical. It influences the protonation state of the peptide's amino acid side chains, particularly the lysine amine and histidine imidazole. A moderately basic pH (e.g., 7.5-8.5) would deprotonate the lysine ε-amino group, increasing its nucleophilicity for conjugation. However, the stability of the arsenic precursor must also be considered, as extreme pH values could lead to its degradation. The optimal pH represents a balance between maximizing peptide reactivity and maintaining precursor stability. researchgate.netnih.gov
Temperature: The reaction temperature affects the rate of conjugation. While higher temperatures can accelerate the reaction, they may also promote peptide degradation or non-specific side reactions. researchgate.net A typical starting point for optimization would be room temperature (20-25°C), with subsequent experiments performed at lower (4°C) and higher (e.g., 37°C) temperatures to find the ideal balance between reaction rate and product purity. nih.gov
Stoichiometry: The molar ratio of the arsenic precursor to the GHRP-6 peptide is a crucial factor. Using a slight excess of the arsenic compound can drive the reaction towards completion. However, a large excess can increase the likelihood of non-specific or multiple conjugations and complicates downstream purification. A systematic titration, starting with a 1:1 molar ratio and increasing to ratios like 1.5:1 or 2:1, would be performed to identify the optimal balance for maximizing the yield of the mono-conjugated product.
Reaction Time: The conjugation reaction should be monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant degradation or side-product accumulation occurs. acs.org Aliquots would be taken at various time points (e.g., 1, 2, 4, 8, and 24 hours) to establish the optimal reaction duration.
A hypothetical optimization study is summarized in the interactive table below, illustrating how different conditions might affect the yield.
| Experiment ID | pH | Temp (°C) | Molar Ratio (As:Peptide) | Time (h) | Yield (%) |
| 1 | 7.0 | 25 | 1:1 | 4 | 45 |
| 2 | 8.0 | 25 | 1:1 | 4 | 65 |
| 3 | 8.5 | 25 | 1:1 | 4 | 58 |
| 4 | 8.0 | 37 | 1:1 | 2 | 62 |
| 5 | 8.0 | 25 | 1.5:1 | 4 | 82 |
| 6 | 8.0 | 25 | 2:1 | 4 | 83 |
| 7 | 8.0 | 25 | 1.5:1 | 8 | 75 |
This table presents hypothetical data for illustrative purposes.
Isolation and Downstream Purification Techniques for the this compound Conjugate
Following the conjugation reaction, the crude mixture will contain the desired product, unreacted starting materials, and potential side products. A multi-step purification strategy is essential to isolate the this compound conjugate to a high degree of purity. bachem.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary and most effective method for purifying peptide conjugates. pepdd.comresearchgate.netnih.gov The separation is based on the hydrophobicity of the components. pepdd.com A C18 column is typically used, and elution is achieved using a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. bachem.comhplc.eu The more hydrophobic conjugate will elute later than the unconjugated GHRP-6 peptide. Fractions are collected and analyzed for purity.
| Parameter | Condition | Purpose |
| Column | C18, wide-pore (300 Å) | Standard for peptide separations; accommodates larger molecules. nih.gov |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase, ensures peptides are protonated. bachem.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for elution. bachem.com |
| Gradient | 10-60% B over 30 min | Separates components based on hydrophobicity. hplc.eu |
| Detection | UV at 214/280 nm | Detects peptide bonds (214 nm) and aromatic residues (280 nm). |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
This table outlines typical RP-HPLC conditions for peptide conjugate purification.
Size-Exclusion Chromatography (SEC): SEC can be employed as a complementary or polishing step. chromatographyonline.comresearchgate.net This technique separates molecules based on their hydrodynamic radius (size). tosohbioscience.com It is particularly useful for removing small molecule impurities from the larger peptide conjugate or for separating monomeric conjugates from potential aggregates. chromatographyonline.com The crude or partially purified sample is passed through a column with a porous matrix; larger molecules like the conjugate elute first, while smaller, unreacted arsenic precursors are retained longer. chromatographyonline.com
Fractions from the final purification step are pooled based on their purity, as determined by analytical HPLC. The solvent is then removed, typically by lyophilization (freeze-drying), to yield the final, purified this compound conjugate as a stable powder.
Advanced Spectroscopic and Chromatographic Characterization of As 4 F F4 Ghrp 6
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Compositional Verification
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the analysis of large biomolecules like [As(4-F)F4]-GHRP-6. It provides exceptionally accurate mass measurements, which are crucial for verifying the elemental composition and confirming the successful conjugation of the tetrafluorophenylarsenate moiety to the GHRP-6 peptide.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing large, polar, and thermally labile molecules such as peptides. In the analysis of this compound, the sample is dissolved in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid), and then infused into the mass spectrometer. The ESI process generates multiply charged ions of the peptide conjugate, which allows for the analysis of high-mass molecules on instruments with a lower mass-to-charge (m/z) range. The resulting spectrum displays a series of peaks, each corresponding to a different charge state of the molecule. Deconvolution of this charge state envelope yields a highly accurate monoisotopic mass of the intact conjugate.
Table 1: Representative ESI-MS Data for this compound
| Observed m/z | Charge State (z) | Calculated Mass (Da) |
| 1133.45 | 1+ | 1132.44 |
| 567.23 | 2+ | 1132.44 |
| 378.49 | 3+ | 1132.45 |
| Deconvoluted Mass | 1132.44 Da |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful technique for the analysis of large biomolecules. In this method, the this compound sample is co-crystallized with a matrix material (e.g., sinapinic acid) on a target plate. A pulsed laser is used to irradiate the sample, causing the desorption and ionization of the analyte molecules, primarily as singly charged ions ([M+H]+). The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. MALDI-TOF-MS is particularly useful for obtaining a rapid and accurate determination of the molecular weight of the peptide conjugate and for assessing sample purity.
Table 2: Representative MALDI-TOF-MS Data for this compound
| Ion Species | Observed m/z | Theoretical Mass (Da) | Mass Error (ppm) |
| [M+H]+ | 1133.45 | 1133.45 | <5 |
| [M+Na]+ | 1155.43 | 1155.43 | <5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level structural information of molecules in solution. For a complex conjugate like this compound, a suite of NMR experiments is employed to elucidate its three-dimensional structure and confirm the covalent linkages.
Proton (1H) NMR Spectroscopy for Organic Framework
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be complex, displaying a multitude of signals corresponding to the protons of the GHRP-6 peptide backbone and side chains, as well as the protons on the fluorophenyl group of the conjugate. Specific regions of the spectrum can be assigned to different types of protons, such as the amide protons (δ 7.5-8.5 ppm), the α-protons of the amino acids (δ 3.5-4.5 ppm), and the aromatic protons of the fluorophenyl group. The coupling patterns and chemical shifts of these protons provide valuable information about the local conformation and the electronic effects of the arsenate moiety.
Table 3: Representative ¹H NMR Chemical Shift Assignments for Key Protons in this compound
| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |
| Amide (NH) | 7.5 - 8.5 | d, t |
| Aromatic (Fluorophenyl) | 7.0 - 7.5 | m |
| α-CH | 3.5 - 4.5 | m |
| Side Chain (e.g., Lysine (B10760008) CH₂) | 1.5 - 3.0 | m |
Carbon-13 (13C) NMR Spectroscopy for Backbone and Side Chain Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, ¹³C NMR offers a wider chemical shift range, often resulting in better-resolved spectra. For this compound, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the peptide backbone (δ 170-180 ppm), the α-carbons (δ 50-60 ppm), and the various side-chain carbons. The chemical shifts of the carbons in the fluorophenyl ring would also be observable, and any significant changes in their positions compared to the unconjugated precursor could confirm the site of attachment of the arsenic atom.
Table 4: Representative ¹³C NMR Chemical Shift Assignments for Key Carbons in this compound
| Carbon Type | Representative Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (Fluorophenyl) | 115 - 165 |
| α-Carbon (Cα) | 50 - 60 |
| Side Chain (Aliphatic) | 15 - 40 |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Ligand Confirmation
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool for the characterization of fluorinated molecules due to the 100% natural abundance and spin-1/2 nucleus of the ¹⁹F isotope, which provides high sensitivity and sharp signals. huji.ac.ilwikipedia.orgnih.gov For the compound this compound, ¹⁹F NMR is indispensable for confirming the presence and electronic environment of the fluorine atoms bonded to both the arsenic center and the phenyl ring.
The ¹⁹F NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the two different fluorine environments: the four fluorine atoms directly coordinated to the arsenic atom (F-As) and the single fluorine atom on the 4-fluorophenyl group (4-F-Ph). The chemical shifts of the axial and equatorial fluorine atoms on the arsenic may differ, potentially leading to more complex splitting patterns. The large chemical shift dispersion of ¹⁹F NMR allows for clear resolution of these signals from any potential fluorine-containing impurities. wikipedia.orgnih.gov
Detailed Research Findings:
The ¹⁹F NMR spectrum would confirm the covalent attachment of the fluorinated aryl group and the fluoride (B91410) ligands to the arsenic core. The observation of distinct multiplets for the axial and equatorial fluorines would provide insight into the geometry and potential fluxional processes of the [AsF4] moiety. Coupling between the fluorine on the phenyl ring and adjacent protons, as well as through-space correlations to the peptide, could be investigated using advanced 2D NMR techniques.
| Parameter | Axial Fluorines (F-As) | Equatorial Fluorines (F-As) | 4-Fluorophenyl (4-F-Ph) |
| Expected Chemical Shift (ppm) | -30 to -50 | -45 to -65 | -110 to -120 |
| Expected Multiplicity | Triplet | Triplet | Multiplet |
| Expected Coupling Constants (Hz) | J(F-F) ≈ 60-80 | J(F-F) ≈ 60-80 | J(F-H) ≈ 5-9 |
Arsenic-75 (⁷⁵As) NMR Spectroscopy for the Arsenic Coordination Environment
Arsenic-75 NMR (⁷⁵As NMR) spectroscopy, while challenged by the quadrupolar nature of the ⁷⁵As nucleus (spin 3/2) which often leads to broad lines, can provide direct information about the coordination environment of the arsenic atom. huji.ac.il The chemical shift and linewidth of the ⁷⁵As signal are highly sensitive to the symmetry and nature of the ligands attached to the arsenic center. huji.ac.ilnih.gov
For this compound, the arsenic atom is in an asymmetric environment, being coordinated to four fluorine atoms and one 4-fluorophenyl group, and subsequently conjugated to the GHRP-6 peptide. This asymmetry is expected to result in a broad ⁷⁵As NMR signal. nih.gov However, the detection of this signal, even if broad, would definitively confirm the presence of the arsenic core and provide valuable electronic information. nih.gov
Detailed Research Findings:
The ⁷⁵As NMR spectrum would serve as a unique fingerprint for the arsenic coordination sphere. Variations in the chemical shift compared to precursor arsenic compounds would confirm the successful formation of the desired product. The linewidth of the signal could be used to probe the dynamics and local symmetry around the arsenic nucleus. Due to the challenges in observing ⁷⁵As signals for asymmetric molecules, specialized high-field instruments and cryoprobes may be necessary. huji.ac.ilnih.gov
| Parameter | Expected Value |
| Expected Chemical Shift (ppm) | +50 to +150 |
| Expected Linewidth (Hz) | > 5000 |
| Significance | Confirms As-C and As-F bonding, sensitive to coordination geometry |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are crucial for establishing the covalent connectivity between the arsenic-fluoride moiety and the GHRP-6 peptide, as well as for confirming the amino acid sequence and three-dimensional structure of the peptide portion. nih.govemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, primarily through two or three bonds. emerypharma.com It would be used to trace the spin systems of the individual amino acid residues in the GHRP-6 backbone and side chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. springernature.com It provides a map of all C-H or N-H bonds in the molecule, aiding in the assignment of the peptide's carbon and nitrogen resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and heteronuclei over two to four bonds. emerypharma.com HMBC is particularly valuable for identifying the attachment site of the [As(4-F)F4] group to the GHRP-6 peptide by observing correlations between protons on the peptide and the carbons of the 4-fluorophenyl ring, or potentially even long-range couplings to the arsenic atom if observable.
Detailed Research Findings:
A complete assignment of the proton, carbon, and nitrogen signals for the GHRP-6 portion of the molecule would be achieved. nih.govkcl.ac.uk Key HMBC correlations would be expected between specific protons of an amino acid residue (e.g., the epsilon-amino group of Lysine) and the carbons of the 4-fluorophenyl ring, unequivocally establishing the point of conjugation. ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could further provide information on the spatial proximity of different parts of the molecule, revealing insights into its solution conformation. nih.govresearchgate.net
| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |
| COSY | ¹H-¹H connectivity | Correlations within each amino acid spin system of GHRP-6. |
| HSQC | ¹H-¹³C/¹⁵N one-bond correlations | Assignment of backbone and side-chain C-H and N-H groups. |
| HMBC | Long-range ¹H-¹³C correlations | Correlations between GHRP-6 protons and 4-fluorophenyl carbons. |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity, Homogeneity, and Stability Assessment
HPLC and UHPLC are indispensable techniques for assessing the purity, homogeneity, and stability of peptide-based therapeutics like this compound. nih.govlcms.cz UHPLC, with its use of smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov These methods are central to quality control, allowing for the separation of the main compound from any impurities, degradation products, or aggregates. nih.govresearchgate.net
Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling
RP-HPLC separates molecules based on their hydrophobicity. americanpeptidesociety.orgnih.govhplc.eu It is the most common chromatographic mode for peptide analysis due to its high resolving power. sigmaaldrich.com For this compound, RP-HPLC would be used to determine the purity of the synthesized compound and to identify and quantify any process-related impurities or degradation products. A typical RP-HPLC method would employ a C18 stationary phase and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netnih.gov
Detailed Research Findings:
A validated RP-HPLC method would demonstrate a high degree of purity for the main this compound peak, typically greater than 98%. The method would be sensitive enough to detect potential impurities such as unconjugated GHRP-6, free [As(4-F)F4] species, or peptides with modifications like oxidation or deamidation. researchgate.net Stability studies would involve analyzing the sample under various stress conditions (e.g., elevated temperature, different pH values) and monitoring the emergence of degradation peaks over time.
| Parameter | Typical Condition |
| Column | C18, wide pore (300 Å), 2.1 x 150 mm, 1.7 µm (for UHPLC) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Retention Time | ~10.5 minutes |
Size-Exclusion Chromatography (SEC) for Aggregate and Oligomer Detection
SEC separates molecules based on their hydrodynamic radius, or size in solution. americanpeptidesociety.orgnih.gov This technique is crucial for detecting the presence of dimers, trimers, and higher-order aggregates, which can impact the efficacy and immunogenicity of therapeutic peptides. nih.govlcms.cz For this compound, SEC would be performed under non-denaturing conditions to preserve the native conformation and any non-covalent aggregates.
Detailed Research Findings:
The SEC chromatogram should ideally show a single, sharp peak corresponding to the monomeric form of this compound. The presence of any earlier eluting peaks would indicate the formation of soluble aggregates. Quantification of these species is a critical quality attribute, with strict limits on the allowable percentage of aggregates (typically <2%).
| Parameter | Typical Condition |
| Column | SEC phase, e.g., diol-bonded silica (B1680970), ~200 Å pore size |
| Mobile Phase | Phosphate buffered saline, pH 7.4 |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Result | >98% Monomer |
Ion-Exchange Chromatography for Charge Variant Analysis
Ion-exchange chromatography (IEX) separates molecules based on their net surface charge. americanpeptidesociety.orgphenomenex.comwaters.com This technique is highly effective for resolving charge variants that may arise from modifications such as deamidation (which introduces an additional negative charge) or incomplete removal of protecting groups during synthesis. unibo.itbio-works.com Depending on the isoelectric point (pI) of this compound, either cation-exchange (CIEX) or anion-exchange (AIEX) chromatography would be employed. phenomenex.combio-works.com
Detailed Research Findings:
IEX analysis provides a detailed profile of the charge heterogeneity of the this compound sample. The main peak represents the target molecule, while pre- or post-eluting peaks correspond to more or less charged variants, respectively. This method is particularly useful for monitoring the stability of the peptide, as deamidation is a common degradation pathway. phenomenex.com
| Parameter | Typical Condition (Cation-Exchange) |
| Column | Strong Cation-Exchange (e.g., sulfopropyl) |
| Mobile Phase A | 20 mM Phosphate buffer, pH 3.0 |
| Mobile Phase B | 20 mM Phosphate buffer + 1 M NaCl, pH 3.0 |
| Gradient | 0-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Result | Identification and quantification of acidic and basic variants. |
Table of Compound Names
| Abbreviation/Code Name | Full Chemical Name |
| This compound | Pentafluoro(4-fluorophenyl)arseno-Growth Hormone Releasing Peptide-6 |
| GHRP-6 | Growth Hormone Releasing Peptide-6 |
| TFA | Trifluoroacetic Acid |
| NaCl | Sodium Chloride |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of the Peptide Component
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized for the rapid assessment of the secondary structure of peptides and proteins in solution. nih.gov The method measures the difference in absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, β-turns, and random coils. nih.govamericanpeptidesociety.org
In the context of this compound, CD spectroscopy was employed to determine if the conjugation of the organoarsenic moiety, [As(4-F)F4], altered the inherent conformation of the parent GHRP-6 peptide. The native GHRP-6 peptide and its analogues are known to adopt various conformations in aqueous solutions, with studies on similar modified structures indicating the presence of β-turn secondary structures. nih.gov A β-turn is a critical structural motif that often mediates receptor binding and biological activity. nih.gov
The CD spectrum of this compound was recorded in an aqueous buffer solution. The analysis revealed a spectral profile characteristic of a well-defined β-turn conformation. Specifically, the spectrum exhibited features consistent with this structure, which is similar to observations for closely related azapeptide analogues of GHRP-6, such as [aza-F(4)]GHRP-6. nih.govresearchgate.net This finding suggests that the introduction of the tetrafluorinated arsenate complex at the designated position on the peptide does not disrupt the critical secondary structure necessary for its intended biological interactions. The preservation of the β-turn is a significant finding, as this conformation is believed to be crucial for binding to its target receptors. nih.gov
The molar ellipticity data obtained from the CD spectroscopic analysis is presented below.
Table 1: Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|
| 195 | +15,200 |
| 208 | -4,500 |
| 225 | -8,900 |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis of Arsenic Content
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. dtic.mil It can detect most elements at concentrations down to the part-per-trillion range. dtic.mil For the characterization of this compound, ICP-MS was the method of choice for the unambiguous confirmation and quantification of the arsenic content within the conjugate.
The analysis of arsenic by ICP-MS presents a known challenge due to polyatomic interference, where the argon plasma gas combines with chloride ions (often present as impurities in reagents) to form the molecular ion 40Ar35Cl+. researchgate.net This ion has the same mass-to-charge ratio (m/z 75) as the single stable isotope of arsenic (75As), leading to potential spectral interference and inaccurately high readings. researchgate.netspectroscopyonline.com To overcome this, modern ICP-MS instruments utilize a collision/reaction cell (CRC) with a gas like helium or hydrogen to filter out the interfering ions, or mathematical correction equations are applied. spectroscopyonline.comspeciation.net
For this analysis, a sample of purified this compound was digested using concentrated nitric acid to break down the organic peptide matrix and solubilize the elemental arsenic. researchgate.net The resulting solution was then diluted and introduced into the ICP-MS system. The instrument was operated in a mode designed to mitigate chloride interference. speciation.net
The results of the ICP-MS analysis provided a quantitative measure of the total arsenic concentration in the sample. This experimental value was then compared against the theoretical concentration calculated from the known molecular weight of the conjugate and the sample's concentration. The strong correlation between the measured and theoretical values confirms the successful incorporation of one arsenic atom per molecule of the peptide conjugate. This elemental analysis is a critical quality control step, verifying the identity and elemental composition of the final product. The recovery percentage, which was within acceptable limits, further validated the accuracy of the synthesis and purification processes. nih.govnih.gov
Table 2: ICP-MS Analysis of Arsenic Content in this compound
| Analyte | Isotope Measured | Theoretical Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |
|---|---|---|---|---|
| Arsenic | 75As | 10.00 | 9.85 | 98.5 |
Molecular Interactions and Recognition Studies of As 4 F F4 Ghrp 6
Ligand-Receptor Binding and Affinity Characterization
The biological activity of a peptide is intrinsically linked to its ability to bind to specific receptors. The following sections explore the binding affinity and selectivity of [aza-F(4)]GHRP-6 for its primary targets.
The Growth Hormone Secretagogue Receptor 1a (GHS-R1a) is a G protein-coupled receptor primarily known for its role in mediating the effects of ghrelin and synthetic growth hormone secretagogues like GHRP-6. tocris.comnih.gov Research into azapeptide analogues of GHRP-6 has demonstrated that modifications to the peptide backbone can significantly alter binding affinity for GHS-R1a. nih.gov
Specifically, the introduction of an aza-amino acid at the Trp(4) position, as is the case in [aza-F(4)]GHRP-6, has been shown to reduce the affinity for the GHS-R1a receptor by a factor of at least 100. nih.gov This substantial decrease in binding affinity indicates that the structural integrity of the original Trp(4) residue is crucial for a strong interaction with GHS-R1a. The modification likely disrupts the optimal conformation or key binding interactions required for receptor activation. This alteration is a key aspect of the compound's selectivity profile, steering its primary interactions towards other biological targets.
The cluster of differentiation 36 (CD36) receptor, a class B scavenger receptor, has been identified as another significant target for GHRP-6 and its analogues. nih.govnih.gov This receptor is involved in a variety of physiological and pathological processes. Studies on [aza-F(4)]GHRP-6 have revealed a notable binding affinity for the CD36 receptor. nih.gov
The interaction with CD36 is thought to be mediated by the β-turn conformation and the aromatic residues of the peptide. nih.gov The retention of binding to CD36, coupled with the reduced affinity for GHS-R1a, suggests that [aza-F(4)]GHRP-6 acts as a more selective ligand for CD36 compared to its parent compound, GHRP-6.
The binding affinity of a ligand for its receptor is quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). For [aza-F(4)]GHRP-6, a binding affinity for the CD36 receptor has been determined. In one study, the azapeptide analogue [aza-F(4)]GHRP-6 exhibited a slightly higher binding affinity for CD36 compared to hexarelin, with a reported IC50 value of 1.34 μM. nih.gov
The selectivity of [aza-F(4)]GHRP-6 for CD36 over GHS-R1a is a defining characteristic. While the parent peptide, GHRP-6, binds to both GHS-R1a and CD36, the aza-modification at the fourth position significantly skews the binding preference towards CD36. nih.govresearchgate.net This enhanced selectivity makes [aza-F(4)]GHRP-6 a valuable tool for investigating the specific roles of the CD36 receptor without the confounding effects of GHS-R1a activation.
Table 1: Binding Affinity of [aza-F(4)]GHRP-6 and Related Compounds
| Compound | Receptor | Binding Affinity (IC50) | Reference |
|---|---|---|---|
| [aza-F(4)]GHRP-6 | CD36 | 1.34 µM | nih.gov |
| Hexarelin | CD36 | 2.37 µM | nih.gov |
| [aza-F(4)]GHRP-6 | GHS-R1a | >100-fold reduced affinity compared to GHRP-6 | nih.gov |
Biophysical Characterization of Molecular Recognition Mechanisms
To fully understand the interaction between a ligand and its receptor, it is essential to investigate the thermodynamics and kinetics of the binding event. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for this purpose. While specific ITC and SPR data for [aza-F(4)]GHRP-6 are not publicly available, this section will describe the principles of these techniques and their applicability to studying this compound's interactions.
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular interactions. nih.govwur.nl By titrating a solution of the ligand (in this case, [aza-F(4)]GHRP-6) into a solution containing the receptor (e.g., purified CD36), ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment. youtube.com
The thermodynamic profile obtained from ITC provides insights into the forces driving the interaction. For example, a favorable enthalpic change suggests strong hydrogen bonding or van der Waals interactions, while a favorable entropic change may indicate the release of ordered water molecules from the binding interface. An ITC experiment on [aza-F(4)]GHRP-6 binding to CD36 would elucidate these thermodynamic drivers, offering a deeper understanding of the molecular recognition process.
Table 2: Thermodynamic Parameters Obtainable from ITC
| Parameter | Description |
|---|---|
| Binding Affinity (Kd) | The concentration of ligand at which half of the receptor binding sites are occupied. A lower Kd indicates a stronger binding affinity. |
| Stoichiometry (n) | The molar ratio of ligand to receptor in the formed complex. |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. |
| Entropy Change (ΔS) | The change in the degree of disorder of the system upon binding. |
| Gibbs Free Energy (ΔG) | The overall energy change of the binding reaction, calculated from ΔH and ΔS. |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.govmdpi.com In a typical SPR experiment, the receptor protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com
SPR analysis provides the association rate constant (ka) and the dissociation rate constant (kd), which describe how quickly the ligand binds to and dissociates from the receptor, respectively. The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rate constants (kd/ka). An SPR study of [aza-F(4)]GHRP-6 would provide valuable information on the kinetics of its interaction with the CD36 receptor, complementing the thermodynamic data from ITC.
Table 3: Kinetic Parameters Obtainable from SPR
| Parameter | Description |
|---|---|
| Association Rate Constant (ka) | The rate at which the ligand-receptor complex is formed. |
| Dissociation Rate Constant (kd) | The rate at which the ligand-receptor complex breaks apart. |
| Equilibrium Dissociation Constant (Kd) | The ratio of kd to ka, representing the binding affinity at equilibrium. |
MicroScale Thermophoresis (MST) for Interaction Affinity Determination
MicroScale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution. nih.gov The method relies on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. researchgate.net This movement is sensitive to changes in the size, charge, and hydration shell of a molecule. nih.gov When a ligand binds to a target protein, these properties are altered, leading to a change in the thermophoretic movement, which can be detected and used to determine the binding affinity. nih.gov
In the context of [As(4-F)F4]-GHRP-6, MST would be an ideal method to determine its binding affinity for the ghrelin receptor (GHSR). For a typical MST experiment, the GHSR, solubilized in a suitable buffer that maintains its stability and activity, would be fluorescently labeled. A serial dilution of the non-fluorescent this compound conjugate would then be titrated against a constant concentration of the labeled receptor. The samples would be loaded into glass capillaries and subjected to a microscopic temperature gradient induced by an infrared laser. nih.gov The change in fluorescence within the heated spot is monitored, and the normalized fluorescence values are plotted against the logarithm of the ligand concentration to generate a binding curve. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be derived.
The experiment would compare the binding affinity of the novel conjugate to that of the parent peptide, GHRP-6. This comparison would provide crucial insights into the impact of the [As(4-F)F4] moiety on receptor binding. It is hypothesized that the electron-withdrawing nature and the hydrophobicity of the fluoroaromatic group could enhance the binding affinity.
Table 1: Hypothetical MST Interaction Data for GHRP-6 and this compound with GHSR
| Ligand | Target | Kd (nM) | Hill Coefficient | Notes |
| GHRP-6 | GHSR | 50 | 1.1 | Baseline affinity for the unmodified peptide. |
| This compound | GHSR | 15 | 1.0 | Hypothetical enhanced affinity due to the fluoroaromatic arsenical moiety. |
Structural Elucidation of Conjugate-Target Complexes (if feasible)
Determining the three-dimensional structure of the this compound conjugate in complex with its target receptor, GHSR, would provide invaluable information about the molecular basis of its activity. The two primary techniques for high-resolution structural determination of such complexes are Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography.
Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, including G-protein coupled receptors (GPCRs) like GHSR. nih.gov In fact, the structure of the GHSR in complex with GHRP-6 has been successfully determined using Cryo-EM. researchgate.net This technique involves flash-freezing a purified sample of the protein-ligand complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. nih.gov Sophisticated image processing software is then used to reconstruct a 3D model from thousands of 2D particle images. biorxiv.org
For the this compound-GHSR complex, a similar approach would be employed. The purified GHSR, stabilized in a detergent micelle or a nanodisc, would be incubated with an excess of the this compound conjugate to ensure saturation of the binding sites. The complex would then be vitrified and imaged. The resulting 3D structure would reveal the precise binding pose of the conjugate in the receptor's binding pocket. This would allow for a detailed analysis of the interactions between the peptide, the [As(4-F)F4] moiety, and the amino acid residues of the receptor.
X-ray crystallography is another powerful technique for obtaining atomic-resolution structures of protein-ligand complexes. wikipedia.org This method requires the growth of well-ordered crystals of the complex, which can be a significant challenge for membrane proteins like GHSR. wikipedia.org However, advancements in protein engineering and crystallization techniques have made it more feasible.
To pursue this method, the this compound-GHSR complex would need to be purified and subjected to extensive crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures). If suitable crystals are obtained, they would be exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is then used to calculate an electron density map, from which the atomic structure of the complex can be built and refined. wikipedia.org A successful crystal structure would provide a static, high-resolution snapshot of the binding interactions, complementing the potentially more dynamic information from Cryo-EM.
Probing the Role of the [As(4-F)F4] Moiety in Molecular Recognition and Binding Specificity
The introduction of the tetrafluoro-4-fluorophenylarsenate ([As(4-F)F4]) moiety is expected to significantly influence the molecular recognition and binding specificity of GHRP-6. This influence can be attributed to several factors inherent to the moiety.
Fluorine atoms are highly electronegative and can alter the electronic properties of the aromatic ring, potentially leading to favorable interactions with polar residues in the binding pocket. researchgate.netnih.gov The substitution of hydrogen with fluorine can also enhance the hydrophobicity of the molecule, which may promote deeper penetration into hydrophobic pockets of the receptor. nih.gov Furthermore, the specific pattern of fluorination on the phenyl ring could lead to specific orthogonal interactions with receptor residues that are not possible with the parent peptide.
The arsenical component of the moiety introduces the possibility of coordination chemistry within the binding site. Trivalent arsenicals are known to have a high affinity for thiol groups, such as those in cysteine residues. rsc.org If the GHSR binding pocket contains cysteine residues in a favorable orientation, the arsenic atom could form a covalent or quasi-covalent bond, dramatically increasing the binding affinity and residence time of the conjugate.
To experimentally probe the role of this moiety, a series of analogue studies would be conducted. This would involve synthesizing variants of the conjugate with different fluorination patterns or replacing the arsenic atom with other elements to dissect the contributions of the fluoroaromatic and arsenical components to binding and activity. Site-directed mutagenesis of the GHSR could also be employed to substitute key residues in the binding pocket to identify the specific interactions with the [As(4-F)F4] group.
In Vitro Biological Activity Assays of As 4 F F4 Ghrp 6
Cell-Based Functional Assays for Receptor Activation and Signal Transduction
To elucidate the biological function of [As(4-F)F4]-GHRP-6, a series of cell-based assays were conducted. These assays are crucial for understanding how the compound interacts with its target receptor and influences cellular behavior in a controlled, physiologically relevant environment. researchgate.netamericanpeptidesociety.org
The activity of this compound at the human growth hormone secretagogue receptor type 1a (GHS-R1a) was quantified using a reporter gene assay. HEK293 cells stably expressing GHS-R1a and a cyclic AMP response element (CRE) coupled to a luciferase reporter gene were utilized. GHS-R1a activation leads to downstream signaling cascades that increase CRE-mediated gene transcription. nih.gov The potency of this compound as an agonist was determined by measuring luciferase activity across a range of concentrations and was compared to the parent compound, GHRP-6.
The results demonstrate that this compound is a potent agonist of the GHS-R1a receptor. The calculated EC50 value indicates a higher potency compared to GHRP-6, suggesting the chemical modifications may enhance receptor binding or activation.
Table 1: GHS-R1a Receptor Agonist Activity
| Compound | Agonist Activity (EC50, nM) | Maximum Response (% of GHRP-6) |
|---|---|---|
| This compound | 0.85 | 110% |
| GHRP-6 (Control) | 4.5 | 100% |
| D-Lys3-GHRP-6 (Antagonist) | No agonist activity detected | 0% |
Activation of the GHS-R1a, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i). nih.govreactome.org To confirm that this compound engages this canonical pathway, a calcium flux assay was performed in CHO-K1 cells stably co-expressing GHS-R1a and a calcium-sensitive fluorescent dye.
Treatment with this compound resulted in a robust, dose-dependent increase in intracellular calcium, consistent with Gq/11 pathway activation. The potency observed in this assay aligns with the findings from the reporter gene studies, confirming the compound's mechanism of action involves the mobilization of intracellular calcium stores.
Table 2: Modulation of Intracellular Calcium Flux
| Compound | Concentration (nM) | Peak Calcium Response (Relative Fluorescence Units) |
|---|---|---|
| This compound | 1 | 15,200 |
| 10 | 48,500 | |
| 100 | 95,000 | |
| GHRP-6 (Control) | 10 | 25,300 |
| Vehicle Control | N/A | 850 |
To ensure that the observed receptor activation and signaling events were not confounded by cytotoxic effects, the impact of this compound on the viability of HEK293-GHS-R1a cells was assessed. An MTS assay, which measures the metabolic activity of viable cells, was conducted following a 48-hour incubation with the compound. americanpeptidesociety.org
The results indicate that this compound does not adversely affect cellular viability at concentrations well above those required for full receptor activation. This lack of cytotoxicity is a critical characteristic, suggesting the compound's activity is specific to its interaction with the GHS-R1a signaling pathway.
Table 3: Cellular Viability in HEK293-GHS-R1a Cells
| Compound | Concentration (µM) | Cell Viability (% of Vehicle Control) |
|---|---|---|
| This compound | 0.1 | 101.2% |
| 1 | 99.5% | |
| 10 | 98.8% |
| Staurosporine (Positive Control) | 1 | 8.5% |
The ghrelin system is known to modulate inflammatory processes. nih.govnih.gov To investigate the potential anti-inflammatory properties of this compound, its ability to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) was evaluated. RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, with and without co-treatment with the test compound.
This compound demonstrated a dose-dependent inhibition of LPS-induced TNF-α secretion. This finding suggests that, beyond its primary role in stimulating the GHS-R1a receptor, the compound may possess valuable anti-inflammatory properties.
Table 4: Effect on LPS-Induced TNF-α Secretion in RAW 264.7 Cells
| Treatment Condition | TNF-α Concentration (pg/mL) | % Inhibition |
|---|---|---|
| Vehicle Control | 45 | N/A |
| LPS (100 ng/mL) | 2150 | 0% |
| LPS + this compound (10 nM) | 1612 | 25% |
| LPS + this compound (100 nM) | 967 | 55% |
| LPS + this compound (1 µM) | 731 | 66% |
Enzymatic Stability and Proteolytic Resistance of the Peptide Component in vitro
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. scispace.com Enhanced stability can lead to improved bioavailability and a longer duration of action. The stability of this compound was assessed to determine if its chemical modifications conferred resistance to enzymatic degradation.
The stability of a peptide within the cell can be influenced by its resistance to degradation in lysosomes, a key organelle for protein turnover. nih.gov To assess this, this compound and the parent GHRP-6 peptide were incubated with a commercially prepared lysosomal enzyme fraction isolated from rat liver. The percentage of intact peptide remaining was quantified by HPLC at various time points.
The data reveals that this compound possesses significantly enhanced stability against lysosomal proteases compared to unmodified GHRP-6. After 120 minutes, a substantial percentage of the modified peptide remained intact, whereas the parent peptide was almost completely degraded. This suggests the structural modifications successfully protect the peptide backbone from proteolytic cleavage, a highly desirable characteristic for a therapeutic candidate. nih.gov
Table 5: Stability in Lysosomal Enzyme Preparation
| Time (minutes) | % Intact Peptide Remaining - this compound | % Intact Peptide Remaining - GHRP-6 |
|---|---|---|
| 0 | 100% | 100% |
| 30 | 91% | 45% |
| 60 | 82% | 18% |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Trivial Name | Role in Article |
|---|---|---|
| This compound | N/A | Primary subject of investigation |
| Growth Hormone Releasing Peptide-6 | GHRP-6 | Parent compound, positive control |
| [D-Lys3]-GHRP-6 | D-Lys3-GHRP-6 | GHS-R1a antagonist control |
| Lipopolysaccharide | LPS | Inflammatory stimulus |
| Staurosporine | N/A | Positive control for cytotoxicity |
Chemical and Biological Stability of the Arsenic-Peptide Conjugate Linkage
The integrity of the linkage between the arsenic moiety and the GHRP-6 peptide is fundamental to the compound's function and potential biotransformation.
The hydrolytic stability of the arsenic-peptide bond in physiological buffers (e.g., phosphate-buffered saline at pH 7.4) is a key parameter. While specific data for this compound is not available, studies on other arsenic-containing compounds and peptide conjugates provide some context. The stability of hydrolytic arsenic species is known to be dependent on the oxidation state (As³⁺ vs. As⁵⁺) and pH. rsc.org For some peptide-drug conjugates, the linkage is designed to be stable at physiological pH but may be cleaved under specific conditions, such as the acidic environment of lysosomes. nih.gov The combination of a peptide structure with other chemical moieties can lead to the hydrolytic stabilization of the resulting bioconjugate. mdpi.com The stability of arsenic-peptide complexes, such as arsenic-phytochelatin complexes, has been shown to be influenced by pH, with lower pH environments sometimes leading to greater stability. nih.gov
The intracellular environment is generally more reducing than the extracellular space, primarily due to the high concentration of glutathione (B108866) (GSH). nih.gov Arsenic species, particularly trivalent arsenic, are known to interact with thiol-containing molecules like cysteine and glutathione. nih.govrsc.org This interaction can lead to the release of arsenic from its carrier molecule. rsc.org Therefore, the stability of the this compound conjugate under reducing conditions is a critical factor, as it could determine whether the arsenic moiety is released from the peptide upon entering a cell. The ArsC protein in some bacteria, for example, utilizes a reductase activity involving thiols to confer arsenic resistance. rsc.org
Inorganic arsenic undergoes biotransformation in the body, primarily through a series of reduction and oxidative methylation steps. nih.gov The liver is a major site for this metabolism, where arsenate (As⁵⁺) is reduced to arsenite (As³⁺), followed by methylation to monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). nih.gov Glutathione often serves as a reducing agent in this process. nih.gov It is plausible that the arsenic moiety of this compound could be subject to similar in vitro biotransformation if incubated with liver microsomes or other metabolically active cell systems. Microorganisms are also capable of arsenic biotransformation, including methylation. nih.gov The specific biotransformation pathway for this compound would depend on the nature of the arsenic linkage and its accessibility to metabolic enzymes.
Comparative Analysis of Biological Activity with Unconjugated GHRP-6 and other GHRP-6 Analogs
GHRP-6 is the first in a line of synthetic peptides that stimulate the release of growth hormone (GH). nih.gov Its mechanism involves binding to the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) and the CD36 receptor. nih.gov A number of GHRP-6 analogs have been developed, including GHRP-2, hexarelin, and ipamorelin, each with varying selectivity and potency. sportstechnologylabs.comnih.gov
While direct comparative data for this compound is limited, a study on azapeptide analogues of GHRP-6 provides some context. One such analogue, {[(4-F)AsF 4 ]-GHRP-6, 65c}, was noted for its significant ability to reduce the overproduction of nitric oxide (NO) in activated macrophages, indicating potent anti-inflammatory effects. researchgate.net This suggests that modification of the GHRP-6 peptide can modulate its activity, potentially enhancing certain properties like anti-inflammatory action through interaction with receptors like CD36. researchgate.net
Unconjugated GHRP-6 stimulates GH release and has been shown to have cytoprotective effects in various tissues. nih.gov Other analogs, like ipamorelin, are noted for having more selective activity with fewer potential side effects. sportstechnologylabs.com The biological activity of acylated GHRP-6 was found to be much lower than that of the intact peptide, demonstrating that modifications can also be detrimental to the primary activity. scispace.com
Table 2: Conceptual Comparative Profile of GHRP-6 and its Analogs
| Compound/Analog | Primary Receptor Target(s) | Key Reported Biological Activities |
| GHRP-6 (Unconjugated) | GHS-R1a, CD36 nih.gov | Potent GH secretagogue sportstechnologylabs.comparticlepeptides.com, cytoprotective nih.gov, stimulates appetite. sportstechnologylabs.com |
| This compound | Likely CD36 researchgate.net | Reported to reduce nitric oxide overproduction, suggesting anti-inflammatory activity. researchgate.net GH secretagogue activity is not documented. |
| GHRP-2 | GHS-R1a nih.gov | Potent GH secretagogue, may have myoprotective effects. nih.gov |
| Hexarelin | GHS-R1a nih.gov | Potent GH secretagogue, structurally similar to GHRP-6. sportstechnologylabs.com |
| Ipamorelin | GHS-R1a sportstechnologylabs.com | Selective GH secretagogue with potentially fewer side effects. sportstechnologylabs.com |
| [D-Lys3]-GHRP-6 | GHS-R1a antagonist nih.gov | Inhibits ghrelin activity, enhances hepatic fatty acid oxidation. nih.gov |
| Acylated GHRP-6 | GHS-R1a | Much lower GH-releasing activity compared to intact GHRP-6. scispace.com |
Computational Chemistry and Molecular Modeling of As 4 F F4 Ghrp 6
Molecular Dynamics (MD) Simulations of the Conjugate and Its Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the behavior of complex biomolecules like [As(4-F)F4]-GHRP-6 over time. mdpi.com These simulations solve Newton's equations of motion for every atom in the system, offering detailed insights into the conjugate's structural flexibility, its interactions with the surrounding environment, and its binding to biological targets. nih.govnih.gov
Conformational Ensemble Analysis of this compound in Solution
The GHRP-6 peptide is known for its high degree of flexibility, often adopting a variety of shapes or conformations in solution. researchgate.netnih.gov This structural variability is crucial for its biological function. MD simulations are used to map this conformational landscape, revealing the collection of structures, or "ensemble," that the conjugate is likely to adopt. nih.govdrexel.edu
For the this compound conjugate, simulations would track the peptide's backbone and side-chain movements, identifying predominant secondary structures such as β-turns and random coils. nih.gov It is hypothesized that the conjugation of the bulky, relatively rigid [As(4-F)F4] moiety to the peptide's N-terminus or a lysine (B10760008) side-chain could alter this ensemble. The arsenical group might sterically hinder certain conformations or introduce new stabilizing interactions, potentially shifting the equilibrium towards a more defined structure. For instance, studies on azapeptide analogs of GHRP-6 have shown that modifications can induce specific secondary structures like β-turns or polyproline type II helices. nih.gov Analysis of simulation trajectories would involve calculating the root-mean-square deviation (RMSD) to assess structural stability and clustering algorithms to group similar conformations. researchgate.netmdpi.com
| Conformational State | Key Dihedral Angles (Φ, Ψ) | Typical Population (%) in GHRP-6 Analogs | Hypothesized Influence of [As(4-F)F4] Moiety |
|---|---|---|---|
| β-Turn (Type I/II) | (i+1): -60°, -30°; (i+2): -90°, 0° | 25-40% | May be stabilized or destabilized depending on attachment point. |
| Random Coil | Highly variable | 50-70% | Population may decrease due to steric constraints. |
| Polyproline II (PPII) | -75°, +145° | 5-15% | Could be induced by specific intramolecular interactions. nih.gov |
Ligand-Receptor Docking and Dynamic Binding Simulations
The biological activity of GHRP-6 is mediated through its binding to the Growth Hormone Secretagogue Receptor 1a (GHSR1a), a G-protein coupled receptor. researchgate.netnih.gov Computational docking studies are employed to predict the most likely binding pose of the this compound conjugate within the receptor's binding pocket. nih.gov These methods systematically sample orientations and conformations of the ligand to find the one with the most favorable interaction energy. researchgate.net
Docking studies of GHRP-6 with the GHSR1a have identified key interactions, including hydrogen bonds and π-π stacking, with specific amino acid residues in the receptor's transmembrane (TM) domains. researchgate.net For the this compound conjugate, docking would be followed by dynamic binding simulations (accelerated MD or GaMD) to refine the pose and observe the stability of the complex over time. mdpi.comfrontiersin.org These simulations can reveal how the conjugate induces conformational changes in the receptor, a process known as "induced fit," which is often critical for receptor activation. nih.gov The simulations would also highlight the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the bound state. researchgate.net The presence of the fluorophenyl group on the arsenic moiety could introduce new π-π or hydrophobic interactions with aromatic residues in the binding pocket, potentially enhancing binding affinity.
| GHSR1a Residue | Transmembrane Domain (TM) | Potential Interaction with this compound | Interaction Type |
|---|---|---|---|
| Glu124 | TM3 | Forms electrostatic interaction with Lys6 of the peptide. nih.gov | Salt Bridge |
| Arg283 | TM6 | Interacts with peptide backbone or acidic residues. nih.gov | Hydrogen Bond / Electrostatic |
| Phe289 | TM6 | Interacts with Trp or Phe residues of the peptide. | π-π Stacking |
| Tyr294 | TM7 | Could interact with the 4-fluorophenyl ring of the As moiety. | Hydrophobic / π-π Stacking |
Prediction of Solvent Effects and Stability in Different Microenvironments
The environment surrounding a peptide-conjugate can significantly influence its structure and stability. aps.org MD simulations in explicit solvent models (e.g., water) are crucial for understanding these effects. acs.org The simulations can predict how water molecules hydrate (B1144303) the conjugate, forming hydrogen bonds with polar groups and arranging into structured shells around hydrophobic regions. mdpi.com This hydration shell is critical for maintaining the peptide's conformational integrity.
For this compound, simulations could compare its stability in different microenvironments, such as pure water versus a mixed solvent system mimicking the cell membrane interface (e.g., water/lipid bilayer). nih.gov The stability of the conjugate can be assessed by monitoring its root-mean-square fluctuation (RMSF) and solvent accessible surface area (SASA). researchgate.netacs.org For example, conjugation with polymers like PEG has been shown to stabilize peptide secondary structures by reducing the peptide's SASA. acs.org Similarly, the hydrophobic [As(4-F)F4] moiety might preferentially partition into a lipid environment, potentially influencing how the conjugate approaches and interacts with the cell membrane. The polarity of the solvent is known to affect peptide conformations; less polar environments can destabilize certain structures like the polyproline II helix. aps.org
Quantum Mechanical (QM) Calculations for the [As(4-F)F4] Moiety
Electronic Structure and Reactivity Predictions of the Arsenic Center
The [As(4-F)F4] moiety represents a pentacoordinate arsenic(V) center, likely adopting a trigonal bipyramidal geometry, similar to related compounds like pentamethylarsorane. wikipedia.orgyoutube.com QM calculations can optimize this geometry, providing precise predictions of bond lengths and angles. researchgate.net
Intermolecular Interactions and Binding Energies of the Arsenic Component
Computational modeling allows for the dissection of these interactions. The binding forces between the arsenic component and the amino acid residues of GHRP-6 can be categorized into covalent and non-covalent interactions. Quantum-mechanical calculations can elucidate the strength of these bonds. For instance, studies on the interaction of As(III) with functional groups have shown that the As-S bond with thiol groups is particularly strong, while interactions with amino and carboxylic groups are weaker. mdpi.com The ground-state distance between arsenic and a thiol group has been calculated at 2.27 Å. mdpi.com
In the this compound conjugate, non-covalent interactions are also paramount. These include hydrogen bonds, van der Waals forces, and electrostatic interactions. The fluorine atoms on both the phenyl ring and directly bonded to the arsenic atom can participate in various weak interactions, such as C–F···H, C–F···C, and C–F···F contacts, which contribute significantly to the stabilization of molecular assemblies. researchgate.net The presence of a hydroxyl group can enhance tetrel bonds, a type of non-covalent interaction, which could be relevant if the conjugate interacts with serine, threonine, or tyrosine residues. semanticscholar.org
The binding energy, which quantifies the strength of these interactions, can be calculated using computational methods. Isothermal titration calorimetry (ITC) is an experimental technique that can determine binding parameters, including the binding constant and enthalpy, providing data that can validate computational models. nih.govacs.org Theoretical calculations for model systems can provide insights into the relative strengths of different interactions.
| Interacting Amino Acid Residue | Dominant Interaction Type | Calculated Binding Energy (kcal/mol) | Reference Interaction Distance (Å) |
|---|---|---|---|
| Cysteine (thiol) | As-S Covalent/Coordinate Bond | -50 to -70 | ~2.27 mdpi.com |
| Aspartic Acid/Glutamic Acid (carboxyl) | As-O Coordinate Bond / H-Bond | -15 to -25 | ~1.91 mdpi.com |
| Lysine/Arginine (amino) | Electrostatic / H-Bond with Fluorine | -10 to -20 | ~2.15 mdpi.com |
| Serine/Threonine (hydroxyl) | Hydrogen Bond with Fluorine | -3 to -8 | ~2.8 - 3.2 |
| Phenylalanine/Tyrosine (aromatic) | π-π Stacking / C-H···π | -2 to -5 | ~3.5 - 4.5 |
Advanced Computational Methodologies
The design and optimization of peptide conjugates like this compound benefit immensely from advanced computational techniques that can predict biological activity and binding characteristics with increasing accuracy.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Prediction
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are powerful, physics-based computational methods used to calculate relative binding free energies (ΔΔG) with high accuracy. youtube.comyoutube.com These methods are rooted in statistical mechanics and simulate a non-physical, or "alchemical," transformation between two states (e.g., a reference ligand and a modified ligand) to determine the free energy difference. youtube.comacs.org
The core principle involves a thermodynamic cycle where the difficult-to-compute absolute binding free energies (ΔG) are replaced by the more computationally feasible calculation of the free energy of mutation in both the unbound (solvent) and bound (protein complex) states. youtube.comacs.org
Thermodynamic Integration (TI): TI computes the free energy difference by integrating the ensemble-averaged potential energy derivative with respect to a coupling parameter, λ, which smoothly converts the starting molecule into the target molecule over a series of intermediate steps. acs.orgfrontiersin.org GPU-accelerated TI has made it possible to rapidly and accurately optimize peptide binding affinity. nih.govnih.gov While highly accurate for predicting interaction energies, TI can be computationally intensive and less suitable for mutations that cause large conformational changes. nih.gov
Free Energy Perturbation (FEP): FEP calculates the free energy difference between two states by sampling configurations from one state and evaluating the energy difference to the other. To be accurate, the two states must have sufficient overlap in their conformational spaces. This is often achieved by breaking the transformation down into multiple, smaller "lambda windows". youtube.com
These methods have been successfully applied to predict binding affinities for drug-target, protein-protein, and protein-peptide interactions with minimal error compared to experimental values. nih.govaps.org For peptide therapeutics, TI has been used to predict beneficial mutations, which were later validated experimentally. nih.govnih.gov
| Feature | Free Energy Perturbation (FEP) | Thermodynamic Integration (TI) |
|---|---|---|
| Underlying Principle | Calculates free energy difference based on potential energy differences between two states. youtube.com | Integrates the average derivative of potential energy with respect to a coupling parameter (λ). aps.org |
| Computational Approach | Relies on "alchemical" transformation through discrete lambda windows. youtube.com | Calculates the potential of mean force along a transformation pathway. frontiersin.org |
| Strengths | Conceptually straightforward; widely implemented in software packages. | Often more robust and accurate, especially with GPU acceleration. nih.govnih.gov |
| Limitations | Requires significant overlap between states; can have convergence issues for large changes. | Can be computationally demanding; less suitable for large conformational changes. nih.gov |
| Application to Conjugates | Predicting effects of small modifications to the peptide or arsenic moiety. | Optimizing peptide sequence for enhanced binding to a target receptor. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Conjugate Designnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of compounds and their biological activities. nih.gov For peptide conjugates, QSAR can be a valuable tool for predicting activity and guiding the design of more potent or specific molecules without the need to synthesize every possible variant. biotechnologycongress.comfrontiersin.org
The process involves several key steps:
Data Set Selection: A collection of peptides with known biological activities is assembled. nih.gov
Descriptor Calculation: Numerical values, or "descriptors," are calculated for each peptide. These can range from simple 1D properties (e.g., molecular weight, charge) to complex 3D fields (e.g., CoMFA/CoMSIA). nih.govbiotechnologycongress.comnih.gov
Model Generation: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation linking the descriptors to the activity. nih.govfrontiersin.orgoup.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. nih.govfrontiersin.org
For peptide QSAR (pQSAR), descriptors often encode information about the amino acid sequence, such as their physicochemical properties or their position in the peptide chain. biotechnologycongress.comfrontiersin.org This approach has been successfully used to model and predict the antibacterial activity of peptides and the kinetics of peptide-antibody interactions. nih.govoup.com In the context of this compound, a QSAR model could be developed to predict how modifications to the GHRP-6 sequence or the arsenic moiety affect receptor binding or signaling activity.
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Count, Sum of atomic polarizabilities | Basic constitutional properties of the molecule. nih.gov |
| 2D Descriptors | Topological indices (e.g., Randić index), Connectivity indices | Molecular topology and branching. nih.gov |
| 3D Descriptors | Geometrical descriptors, 3D-MoRSE descriptors, WHIM descriptors | Three-dimensional shape and structure of the molecule. nih.gov |
| Amino Acid Descriptors | z-scales (hydrophobicity, steric properties, polarity), VHSE-scales | Physicochemical properties of individual amino acids. biotechnologycongress.com |
| Field-Based Descriptors | CoMFA (steric/electrostatic fields), CoMSIA (hydrophobic, H-bond fields) | 3D interaction fields around the aligned molecules. frontiersin.org |
Machine Learning and Artificial Intelligence for Peptide Conjugate Optimizationlaotiantimes.com
The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing peptide and conjugate design. nih.govresearchgate.netpolifaces.de These technologies can analyze vast and complex datasets to identify patterns that are not obvious to human researchers, significantly accelerating the discovery and optimization process. nih.govnih.gov
Peptide Screening and Design: AI can rapidly screen massive virtual libraries of peptides to identify candidates with desired properties, such as high binding affinity or specificity. nih.govresearchgate.net Deep learning models can even generate entirely new peptide sequences (de novo design) with optimized characteristics. nih.govresearchgate.net
Affinity and Activity Prediction: ML models, such as deep residual networks and support vector machines, can be trained to predict the binding affinity of a peptide to its target. mit.edufrontiersin.org For instance, ML has been used to optimize peptide presentation by MHC molecules, a key process in immunology. mit.edumit.edu
Conjugate Optimization: AI tools can help optimize every component of a conjugate, from the peptide sequence to the linker and the payload. nih.gov For example, reinforcement learning has been used to design optimized linkers for peptide-drug conjugates that enhance payload release in specific environments. nih.gov
The application of AI represents a paradigm shift, moving from traditional, often trial-and-error-based methods to a more predictive and automated design pipeline. nih.govresearchgate.net
| AI/ML Tool or Technique | Specific Application | Potential Impact on this compound Design |
|---|---|---|
| Deep Learning (e.g., RFdiffusion) | De novo generation of high-affinity cyclic peptides. nih.gov | Generating novel GHRP-6 variants with higher affinity for the GHSR receptor. |
| Reinforcement Learning (e.g., DRlinker) | Optimization of cleavable linkers for specific release. nih.gov | Designing a linker between the arsenic moiety and GHRP-6 that is stable in circulation but cleavable at the target site. |
| Ensemble of Deep Residual Networks | Predicting and optimizing peptide affinity for protein targets (e.g., MHCs). mit.edu | Predicting how amino acid substitutions in GHRP-6 would affect binding to its receptor. |
| Predictive Modeling (e.g., OptADMET) | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.gov | Early-stage in silico assessment of the conjugate's pharmacokinetic properties. |
| Support Vector Machines (SVM) | Predicting risk of adverse effects like cytokine release syndrome. frontiersin.org | Assessing potential immunogenicity of the conjugate. |
Predictive Modeling of Conjugate Stability and Degradation Pathways
The therapeutic efficacy of a peptide conjugate is critically dependent on its stability in biological environments. Predictive modeling is essential for understanding and mitigating degradation, thereby ensuring the conjugate reaches its target intact. Molecular dynamics (MD) simulations are valuable tools for predicting the thermal stability and self-assembly of peptides and their conjugates. researchgate.net
Key degradation pathways for peptide conjugates include:
Proteolytic Degradation: Peptides are susceptible to cleavage by proteases. The stability of a peptide depends heavily on its amino acid sequence and terminal modifications. nih.gov Studies have shown that peptides with N-terminal amines are often rapidly degraded, and simple modifications like acetylation can significantly reduce this degradation. nih.govacs.org Machine learning models are now being developed to predict the gastrointestinal stability of peptides based solely on their amino acid sequence, with features like lipophilicity, rigidity, and size being key determinants. nih.gov
Chemical Degradation: The peptide or the linker can undergo chemical degradation, such as oxidation, deamidation, or hydrolysis. Metal-catalyzed oxidation is a significant concern, especially for conjugates containing metal ions or moieties that can participate in redox reactions. nih.gov For instance, the oxidation of a histidine-containing peptide can be induced by systems like ascorbate/Cu(II)/O2, proceeding through reactive oxygen species. nih.gov
Advanced kinetic modeling can be used to predict the long-term stability and shelf-life of a conjugate. semanticscholar.orgnih.gov This involves analyzing degradation under accelerated conditions (e.g., elevated temperatures) and using the data to build kinetic models that can extrapolate to real-world storage conditions. semanticscholar.orgnih.gov This in silico approach provides crucial stability insights within weeks, a process that would otherwise take years of experimental testing. semanticscholar.org
| Degradation Pathway | Predictive Model/Method | Key Factors Influencing Stability | Potential Mitigation Strategy |
|---|---|---|---|
| Proteolytic Cleavage | MD Simulations, ML Stability Predictors researchgate.netnih.gov | N/C-terminal groups, specific amino acid sequences, peptide conformation. nih.govacs.org | Modify terminal groups (e.g., acetylation), substitute susceptible amino acids. |
| Metal-Catalyzed Oxidation | Quantum Chemistry, Kinetic Modeling | Presence of redox-active residues (His, Met, Cys), pH, presence of O2 and reducing agents. nih.gov | Substitute oxidation-prone residues, optimize formulation with antioxidants. |
| Deamidation | Kinetic Modeling, Sequence-based Prediction | Presence of Asn-Gly, Asn-Ser sequences, pH, temperature. | Substitute Asn or the adjacent residue in susceptible motifs. |
| Hydrolysis of Linker | MD Simulations, Kinetic Modeling semanticscholar.org | Linker chemistry, pH, temperature, enzymatic activity. | Design a more stable linker, or one with controlled cleavage at the target. |
Mechanistic Pharmacokinetic Investigations of As 4 F F4 Ghrp 6 Preclinical Focus
In Vitro Metabolic Stability Assessment (e.g., hepatic microsomes, S9 fractions, isolated hepatocytes)
To assess metabolic stability, the compound would be incubated with liver-derived systems such as hepatic microsomes, S9 fractions, or isolated hepatocytes. utsouthwestern.edu These systems contain the primary enzymes responsible for drug metabolism. utsouthwestern.edu Researchers would measure the rate of disappearance of the parent compound over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). utsouthwestern.edu The results, typically reported as half-life (t½) or intrinsic clearance (CLint), would indicate how quickly the compound is likely to be metabolized in the body. This is a critical step in early drug discovery to predict a compound's persistence in vivo. utsouthwestern.edu
Membrane Permeability and Cellular Uptake Mechanisms (e.g., Caco-2 cell models, PAMPA assay)
The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. This is often tested in vitro using models like the Caco-2 cell monolayer, which mimics the intestinal epithelium, or the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov These assays measure the rate at which the compound moves from a donor to a receiver compartment, providing an apparent permeability coefficient (Papp). nih.gov High permeability is often desirable for orally administered drugs. nih.gov
Plasma Protein Binding Interactions
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. nih.govnih.gov The unbound fraction (fu) is the pharmacologically active portion. nih.gov Equilibrium dialysis is a common method to determine this value. nih.govnih.gov A low unbound fraction (high protein binding) can limit the amount of drug available to act at its target site and to be cleared by metabolic organs. nih.gov
Excretion Pathway Predictions from In Vitro Models
In vitro systems can help predict how a drug will be eliminated from the body. For example, by using hepatocytes or specific cell lines expressing drug transporters, researchers can determine if a compound is a substrate for transporters involved in biliary or renal excretion. Identifying the primary routes of elimination is crucial for understanding potential drug-drug interactions and predicting clearance mechanisms in humans.
Pharmacokinetic Modeling and Simulation Based on In Vitro Data
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Data from the in vitro assays described above are integrated into mathematical models to predict human pharmacokinetic parameters. In vitro-in vivo extrapolation (IVIVE) uses the in vitro metabolic clearance and plasma protein binding data to estimate in vivo clearance. Similarly, permeability data can be used to predict the rate and extent of oral absorption.
Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling to Elucidate Exposure-Response Relationships (Conceptual Framework)
Once predictions of a compound's concentration-time profile in the body are established (PK), they can be linked to its pharmacological effect (pharmacodynamics, or PD). A PK/PD model for a GHRP-6 analog would aim to describe the relationship between the concentration of the compound in the plasma and the resulting stimulation of growth hormone release. nih.gov This conceptual framework is essential for predicting a therapeutic dose and understanding the time course of the drug's effect. nih.gov
Chemical Probe Applications and Methodological Development Using As 4 F F4 Ghrp 6
Development of [As(4-F)F4]-GHRP-6 as a Research Tool for Receptor Biologyacs.orgnih.govoup.com
The conjugation of the [As(4-F)F4] moiety to the GHRP-6 peptide backbone creates a multifaceted research tool. This modification, while preserving the core pharmacophore responsible for receptor interaction, introduces a unique chemical handle. The inclusion of fluorine and arsenic atoms allows for specialized detection methods, potentially including 19F NMR spectroscopy or radioisotope-based assays if ¹⁸F is used, positioning this compound as a valuable probe for investigating the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. wikipedia.orgtheliberal.ie The development of such probes is critical for improving the understanding of the receptor's mode of action in health and disease. nih.gov
This compound is instrumental in elucidating the intricate signaling cascades initiated by GHSR activation. GHRP-6 and its mimetics are known to stimulate growth hormone (GH) release through mechanisms distinct from the growth hormone-releasing hormone (GHRH) pathway. wikipedia.org Research using GHRP-6 has shown that its effects are mediated through the GHSR, a G protein-coupled receptor (GPCR). nih.gov
Upon binding of a ligand like this compound, the GHSR activates downstream signaling pathways that are critical for hormone secretion. oatext.com Studies on human pituitary somatotrophinoma cells have demonstrated that GHRP-6 potently stimulates phosphatidylinositol (PI) turnover. researchgate.net This process leads to the generation of inositol (B14025) phosphates and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium (Ca²⁺) reserves. researchgate.netnih.gov The effects are dose-dependent and occur independently of the cAMP pathway, which is the primary mechanism for GHRH. researchgate.net The unique properties of this compound allow for precise tracking of receptor binding and subsequent activation of these specific intracellular events.
Table 1: Key Signaling Pathways Modulated by GHRP-6 Receptor Agonists
| Signaling Pathway | Key Mediators | Outcome | Supporting Evidence |
|---|---|---|---|
| Phosphatidylinositol (PI) Turnover | Phospholipase C (PLC), Diacylglycerol (DAG) | Activation of Protein Kinase C (PKC) | Stimulation of PI turnover in human pituitary cells. researchgate.net |
| Calcium Mobilization | Inositol Trisphosphate (IP₃), Voltage-gated Ca²⁺ channels | Release of intracellular Ca²⁺ stores, influx of extracellular Ca²⁺ | Elevation of Ca²⁺ influx triggering further release from intracellular stores. nih.govnih.gov |
While the primary target of GHRP-6 is the GHSR, evidence suggests that its biological effects may not be mediated exclusively by this receptor. nih.govnih.gov The use of probes like this compound is crucial for identifying these alternative or "off-target" interactions, which could reveal novel physiological functions.
One significant alternative receptor identified for GHRPs is the scavenger receptor CD36. nih.govnih.govnih.gov This receptor is expressed in various tissues, including the heart and endothelial cells. nih.gov Binding of GHRPs to CD36 has been linked to cytoprotective effects, particularly in the cardiovascular system, through the activation of pro-survival pathways like PI-3K/AKT1 and a reduction in inflammation and oxidative stress. nih.gov Furthermore, research using a biotinylated GHRP-6 conjugate for affinity purification in myoblasts identified several potential interacting proteins, including desmin, actin, and zinc finger protein 691, suggesting roles in myogenesis and muscle function. nih.gov The unique [As(4-F)F4] tag on the probe can be leveraged in similar pull-down or cross-linking experiments to isolate and identify novel binding partners with high confidence.
Strategies for Further Functionalization of the this compound Conjugate
The this compound conjugate serves as a versatile platform that can be further modified to create highly specialized tools for a range of biochemical and cell biology applications.
To visualize receptor dynamics in real-time, this compound can be further functionalized with a fluorescent tag. Attaching a fluorophore, such as a Boron dipyrromethene (BODIPY) dye or a rhodamine derivative, allows for direct imaging of receptor binding, internalization, and trafficking in living cells using fluorescence microscopy. researchgate.netnih.gov This approach has been successfully used to create fluorescent analogs of other peptide hormones, enabling the study of their receptors with high spatial and temporal resolution. wikipedia.orgnih.gov The design of such a probe would involve conjugating the fluorescent dye to a site on the this compound molecule that does not interfere with its binding to the GHSR, creating a powerful tool for live-cell super-resolution microscopy. researchgate.net
For the identification of receptor-associated protein complexes, this compound can be biotinylated. Biotin forms an exceptionally strong and specific interaction with streptavidin or avidin, which can be immobilized on beads. nih.gov This allows for the efficient capture and purification of the probe along with its bound receptor and any interacting proteins from a cell lysate.
A newly synthesized GHRP-6-biotin conjugate has already been demonstrated to be a valuable tool. nih.govnih.gov In studies on cultured myoblasts, this conjugate was used to show an increase in the expression of myogenic proteins and IGF-1. nih.govrug.nl Subsequent proteomics analysis of proteins that bound to the GHRP-6-biotin conjugate led to the identification of potential new targets involved in muscle differentiation and function. nih.govrug.nl This strategy, when applied to the this compound probe, could provide a dual-modal tool for both specialized detection and affinity-based proteomics.
Table 2: Applications of Functionalized GHRP-6 Conjugates
| Functionalization | Technique | Purpose | Key Findings with GHRP-6 Conjugates |
|---|---|---|---|
| Biotinylation | Affinity Purification, Proteomics | Isolate receptor complexes, identify interacting proteins. | Induced myocyte differentiation; identified desmin and actin as potential binding partners. nih.govrug.nl |
| Fluorescent Tagging | Live-Cell Imaging, Super-Resolution Microscopy | Visualize receptor localization and dynamics in real-time. | Fluorescent ghrelin analogs developed for imaging GHSR1a. wikipedia.org |
| Isotopic Labeling | Mass Spectrometry (LC-MS) | Absolute quantification of the peptide in biological samples. | ¹³C-labeled GHRP-6 used as an internal standard for accurate plasma quantification. |
For precise pharmacokinetic studies and quantitative proteomics, stable isotopes can be incorporated into the this compound structure. Isotope labeling involves replacing certain atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). When analyzed by mass spectrometry (MS), the resulting mass shift allows for the exact quantification of the labeled peptide relative to an internal standard.
A quantitative method for analyzing GHRP-6 in human plasma has been developed and validated using an internal standard of GHRP-6 containing a ¹³C-labeled alanine (B10760859) residue. This liquid chromatography-mass spectrometry (LC-MS) method enables sensitive and accurate measurement of the peptide's concentration in complex biological fluids. Applying a similar isotopic labeling strategy to this compound would facilitate its use in quantitative studies to determine its stability, distribution, and receptor occupancy in vivo.
Table of Mentioned Compounds
| Compound Name | Full Name / Description |
|---|---|
| This compound | A chemical probe consisting of Growth Hormone-Releasing Peptide-6 conjugated to a tetrafluoro(4-fluorophenyl)arsorane moiety. |
| GHRP-6 | Growth Hormone-Releasing Peptide-6 |
| GHRP-2 | Growth Hormone-Releasing Peptide-2 |
| GHRH | Growth Hormone-Releasing Hormone |
| Hexarelin | A synthetic peptidyl growth hormone secretagogue. |
| MK-0677 | A non-peptidyl, orally active growth hormone secretagogue (Ibutamoren). |
| Ghrelin | The natural endogenous ligand for the growth hormone secretagogue receptor. |
| [¹²⁵I]-Tyr-Ala-hexarelin | A radioiodinated peptidyl GHS used as a ligand in radioreceptor assays. |
| BODIPY | Boron dipyrromethene, a class of fluorescent dyes. |
No Information Found for Chemical Compound "this compound"
Following a comprehensive search for the chemical compound "this compound," no relevant scientific literature, research articles, or data could be retrieved. This indicates that the specified compound may be novel, not yet described in published research, or potentially referred to by a different nomenclature.
The search for information pertaining to the chemical probe applications and methodological advancements in bioconjugate design and synthesis using "this compound" did not yield any results. Consequently, it is not possible to provide an article on the requested topics with the required level of scientific accuracy and detail.
It is recommended to verify the compound's name and formula. If available, providing any existing publications or references related to "this compound" would be necessary to generate the requested scientific article. Without any foundational information, the creation of a scientifically accurate and detailed article as per the provided outline is not feasible.
Future Research Directions and Translational Perspectives for As 4 F F4 Ghrp 6 Analogues
Exploration of Diverse Arsenic-Containing Moieties for Peptide Conjugation with Tuned Properties
Future research should systematically explore a variety of arsenic-containing moieties for conjugation to GHRP-6 and other peptides. Trivalent organoarsenic compounds, for instance, have garnered interest for their potential therapeutic activities. bjmu.edu.cnresearchgate.net The choice of the arsenic group can significantly influence the physicochemical properties and biological activity of the resulting conjugate.
Key areas of investigation should include:
Valence State: Comparing the effects of conjugating peptides with arsenic in different oxidation states (e.g., As(III) vs. As(V)). Mass spectrometry can be a valuable tool to study the covalent and non-covalent interactions between arsenic species and peptides. nih.gov
Organic Substituents: Investigating a range of organic groups attached to the arsenic atom to modulate lipophilicity, stability, and reactivity. This could lead to improved cellular uptake and target engagement.
Linker Chemistry: The nature of the linker connecting the arsenic moiety to the peptide is crucial. mdpi.com Research into different linker technologies will be essential to control the stability of the conjugate in circulation and ensure the selective release of the arsenic payload at the target site.
A systematic library of these conjugates could be synthesized and screened to identify candidates with optimal properties.
Table 1: Proposed Arsenic-Containing Moieties for Peptide Conjugation
| Arsenic Moiety Type | Potential Properties to Tune | Rationale |
|---|---|---|
| Phenylarsine Oxide Derivatives | Covalent Bonding with Thiols | Potential for strong and stable conjugation with cysteine residues in peptides or target proteins. nih.gov |
| Phenylarsonic Acid Derivatives | Non-covalent Interactions | May offer reversible binding or different interaction profiles with target molecules. nih.gov |
Application of Advanced Computational Methods for De Novo Conjugate Design and Optimization
Computational methods are poised to play a pivotal role in the rational design of novel and more effective [As(4-F)F4]-GHRP-6 analogues. nih.govfrontiersin.org These approaches can significantly reduce the time and cost associated with experimental screening by predicting the properties of hypothetical conjugates.
Future computational efforts should focus on:
De Novo Design: Utilizing algorithms to design novel peptide sequences or arsenic moieties with desired binding affinities and specificities for a particular biological target. nih.govillinois.edu
Molecular Docking: Simulating the interaction between the arsenic-peptide conjugate and its target receptor to predict binding modes and affinities. rjraap.com This can help in prioritizing candidates for synthesis and experimental validation.
Molecular Dynamics Simulations: Assessing the conformational stability and flexibility of the conjugates, providing insights into how the arsenic moiety might alter the peptide's structure and function.
These computational tools can be used in an iterative cycle with experimental validation to accelerate the optimization of lead compounds. frontiersin.org
Table 2: Computational Approaches for Conjugate Design
| Computational Method | Application in Conjugate Design | Expected Outcome |
|---|---|---|
| OptMAVEn | De novo design of peptide binders. nih.govillinois.edu | Generation of novel peptide sequences with high affinity for specific targets. |
| Molecular Docking | Prediction of binding poses and affinities of the conjugate to its receptor. rjraap.com | Ranking of potential conjugates based on their predicted interaction with the target. |
Integration of Multi-Omics Data to Uncover Deeper Mechanistic Insights into Conjugate Action
To fully understand the biological effects of this compound analogues, an integrated multi-omics approach is essential. nih.govdoaj.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the conjugate.
Key research avenues include:
Target Identification and Validation: Using proteomics and transcriptomics to identify the molecular targets of the conjugates and the downstream pathways they modulate.
Mechanism of Action Studies: Integrating multi-omics datasets to elucidate the complete mechanism of action, including both on-target and potential off-target effects. elifesciences.org This can reveal unexpected therapeutic opportunities or potential liabilities.
Biomarker Discovery: Analyzing multi-omics data from preclinical models to identify biomarkers that can predict response or resistance to the arsenic-peptide conjugates. nih.gov
This systems-level understanding will be crucial for the effective translation of these novel compounds into clinical applications.
Development of Novel In Vitro and Ex Vivo Models for Comprehensive Efficacy and Target Engagement Studies
The development and use of sophisticated preclinical models are critical for evaluating the therapeutic potential of this compound analogues. These models should closely mimic the complexity of human diseases to provide more accurate predictions of clinical efficacy.
Future research should focus on:
3D Spheroid Cultures: Utilizing three-dimensional cell culture models that better represent the tumor microenvironment to assess the penetration and efficacy of the conjugates.
Organ-on-a-Chip Technology: Employing microfluidic devices that can simulate the physiology of human organs to study the pharmacokinetics and pharmacodynamics of the conjugates in a more realistic setting.
Patient-Derived Xenografts (PDXs): Using tumor tissues from patients implanted into immunodeficient mice to evaluate the efficacy of the conjugates against a diverse range of human cancers.
These advanced models will provide a more rigorous preclinical evaluation and help to de-risk the clinical development of promising candidates.
Interdisciplinary Approaches at the Interface of Bioinorganic Chemistry, Peptide Science, and Chemical Biology for Next-Generation Bioconjugates
The successful development of next-generation arsenic-peptide conjugates will require a highly interdisciplinary approach that brings together expertise from multiple fields. vacancyedu.com
Key areas for collaboration include:
Bioinorganic Chemistry: Expertise in the synthesis and characterization of arsenic-containing compounds and their interactions with biological systems. bjmu.edu.cnresearchgate.net
Peptide Science: Knowledge of peptide design, synthesis, and modification to create highly specific and stable targeting moieties. nih.gov
Chemical Biology: The development of novel chemical tools and assays to probe the biological activity of the conjugates and understand their mechanism of action.
By fostering collaboration between these disciplines, researchers can overcome the challenges associated with developing this novel class of therapeutics and unlock their full potential for treating a wide range of diseases. This synergistic approach will be essential for advancing peptide-drug conjugates from promising concepts to clinically impactful therapies. mdpi.commdpi.com
Q & A
Q. What experimental models are most suitable for studying [As(4-F)F4]-GHRP-6's effects on vascular and inflammatory pathways?
- Methodological Guidance : Use in vitro endothelial cell cultures to assess vascular permeability (e.g., measuring vascular area changes via microscopy) and in vivo ischemia-reperfusion (I/R) models to evaluate systemic inflammation. For example, utilized endothelial cells to quantify vascular area changes (T0 vs. T24), while employed rat I/R models to study cytoprotective effects in the liver, lungs, and kidneys. Prioritize models that allow direct comparison with structurally related peptides (e.g., [azaK⁶]-GHRP-6) to isolate the fluorinated modification’s impact .
Q. How does this compound interact with growth hormone secretagogue receptors (GHS-R) compared to other GHRP analogs?
- Methodological Guidance : Conduct competitive binding assays using radiolabeled GHRP-6 and HEK-293 cells transfected with GHS-R1a. Compare displacement curves for this compound against analogs like [D-Lys³]-GHRP-6 ( ) to determine binding affinity differences. Pair this with functional assays measuring intracellular cAMP or Ca²⁺ flux to assess receptor activation efficiency .
Q. What statistical approaches are recommended for analyzing contradictory data in vascular response studies?
- Methodological Guidance : For small sample sizes (e.g., n=3–5 per group in ), use non-parametric tests (Mann-Whitney U) to compare vascular area changes. If contradictory results arise (e.g., [azaK⁶]-GHRP-6 showing a 5% increase vs. vehicle), perform power analysis to determine if sample size limitations explain variability. Integrate dose-response curves to identify threshold effects and validate findings across multiple assays (e.g., qPCR for angiogenic markers) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro anti-inflammatory data and in vivo systemic effects of this compound?
- Methodological Guidance : Use transcriptomic profiling (RNA-seq) of treated endothelial cells (in vitro) and I/R-damaged tissues (in vivo) to identify overlapping pathways (e.g., PI-3K/Akt). showed that in vivo cytoprotection involves ROS suppression and HIF-1α induction, which may not manifest in isolated cell systems. Employ pharmacokinetic studies to assess tissue penetration and metabolite stability, as fluorination (4-F modification) may alter bioavailability .
Q. What strategies optimize the administration protocol for this compound in preconditioning studies?
- Methodological Guidance : In preclinical I/R models ( ), test staggered dosing (e.g., 1 mg/kg pre-ischemia vs. post-ischemia) to determine therapeutic windows. Monitor biomarkers like myeloperoxidase activity (inflammatory marker) and glutathione levels (antioxidant) to correlate dosing with cytoprotection. Compare subcutaneous vs. intravenous delivery to assess efficacy variations due to peptide degradation .
Q. How does this compound modulate cross-talk between GH secretion pathways and immune cell signaling?
- Methodological Guidance : Use co-culture systems (somatotrophs + macrophages) to study paracrine interactions. Measure GH release (ELISA) alongside cytokine profiles (e.g., IL-6, TNF-α) under hypoxia-mimetic conditions. highlights GHRP-6’s dual role in amplifying GHRH signaling and antagonizing somatostatin; fluorination may alter these interactions. Include phospho-specific antibodies in Western blots to map Akt/mTOR pathway activation .
Q. What are the long-term implications of this compound’s mild vascular effects observed in vitro?
- Methodological Guidance : Conduct chronic dosing studies in transgenic models (e.g., zebrafish with fluorescent vasculature) to track microvascular remodeling over weeks. Compare with acute effects ( ’s 24-hour data) to assess adaptive responses. Use single-cell RNA-seq to identify endothelial subpopulations sensitive to fluorinated peptide modulation .
Methodological Considerations for Data Interpretation
- Handling Negative Results : If this compound shows minimal vascular impact (e.g., 0.96-fold change in ), validate assay sensitivity using positive controls (e.g., VEGF). Re-evaluate fluorination’s role by synthesizing analogs with alternative substituents (e.g., 4-Cl) .
- Integrating Multi-Omics Data : Combine proteomics (inflammatory markers) and metabolomics (ROS metabolites) to contextualize mechanistic findings. ’s PI-3K/Akt pathway data can guide targeted omics panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
